(S)-4-Hydroxy 4'-Methoxy Propranolol
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Overview
Description
(S)-4-Hydroxy 4’-Methoxy Propranolol is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist This compound is characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 4’-position on the propranolol molecule
Mechanism of Action
Target of Action
The primary target of (S)-4-Hydroxy 4’-Methoxy Propranolol is the beta-adrenergic receptors in the heart . These receptors are part of the sympathetic nervous system and are found in the heart and other organs of the body .
Mode of Action
(S)-4-Hydroxy 4’-Methoxy Propranolol acts as a competitive non-selective beta-receptor antagonist . It works by blocking beta-adrenergic receptors, leading to decreased force and rate of heart contractions . This compound prevents the action of two naturally occurring substances: epinephrine and norepinephrine .
Biochemical Pathways
The compound affects the glucuronidation pathway . Glucuronidation is a process where enzymes known as UDP-glucuronosyltransferases (UGTs) transfer the sugar moiety from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic group of the substrate, forming β-D-glucuronides . These are more water-soluble than the substrates and are readily excreted via urine or bile .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its glucuronidation by all 19 members of the human UGT1 and UGT2 families . UGT1A7, UGT1A9, UGT1A10, and UGT2A1 were found to glucuronidate the compound, with UGT1A7, UGT1A9, and UGT2A1 mainly acting on (S)-4-Hydroxy 4’-Methoxy Propranolol .
Result of Action
The result of the compound’s action is a decrease in the force and rate of heart contractions . This can be beneficial in conditions where a reduction in heart rate is desirable, such as in tachycardia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy 4’-Methoxy Propranolol typically involves the modification of the propranolol moleculeFor instance, the hydroxy group can be introduced via hydroxylation reactions, while the methoxy group can be added through methylation reactions using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of (S)-4-Hydroxy 4’-Methoxy Propranolol may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation, selective oxidation, and protective group strategies to achieve the desired modifications on the propranolol scaffold .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Hydroxy 4’-Methoxy Propranolol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy or methoxy groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the methoxy group can result in various functionalized derivatives .
Scientific Research Applications
(S)-4-Hydroxy 4’-Methoxy Propranolol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: It is investigated for its pharmacological properties, including its potential as a beta-blocker with improved selectivity and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
Propranolol: The parent compound, a non-selective beta-blocker used to treat hypertension, angina, and arrhythmias.
4-Hydroxypropranolol: A metabolite of propranolol with similar beta-blocking activity.
4-Methoxypropranolol: Another derivative with potential pharmacological applications.
Uniqueness
(S)-4-Hydroxy 4’-Methoxy Propranolol is unique due to the presence of both hydroxy and methoxy groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its therapeutic efficacy and reduce adverse effects compared to other beta-blockers .
Properties
IUPAC Name |
(2S)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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